Cas no 403732-72-9 (2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one)

2-{1-(4-Bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one is a specialized organic compound featuring a benzodiazole core functionalized with a 4-bromobenzenesulfonyl group and a 4-chlorophenyl ketone moiety linked via a sulfanyl bridge. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and chloro substituents enhances its utility in cross-coupling reactions, while the sulfonyl group improves stability and solubility in organic solvents. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel bioactive compounds. Suitable for research applications, this compound offers synthetic flexibility and consistent performance in heterocyclic chemistry.
2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one structure
403732-72-9 structure
Product name:2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one
CAS No:403732-72-9
MF:C21H14BrClN2O3S2
MW:521.834460735321
CID:5796915

2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one
    • Ethanone, 2-[[1-[(4-bromophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]-1-(4-chlorophenyl)-
    • 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one
    • Inchi: 1S/C21H14BrClN2O3S2/c22-15-7-11-17(12-8-15)30(27,28)25-19-4-2-1-3-18(19)24-21(25)29-13-20(26)14-5-9-16(23)10-6-14/h1-12H,13H2
    • InChI Key: CETPXUNHGSTTNN-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(Cl)C=C1)CSC1N(S(C2=CC=C(Br)C=C2)(=O)=O)C2=CC=CC=C2N=1

Experimental Properties

  • Density: 1.60±0.1 g/cm3(Predicted)
  • Boiling Point: 697.7±65.0 °C(Predicted)
  • pka: -0.76±0.10(Predicted)

2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0912-4285-3mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0912-4285-4mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0912-4285-15mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0912-4285-5μmol
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0912-4285-1mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0912-4285-10mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0912-4285-20mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0912-4285-40mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0912-4285-2mg
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0912-4285-20μmol
2-{[1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethan-1-one
403732-72-9 90%+
20μl
$79.0 2023-05-17

Additional information on 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one

Professional Introduction to Compound with CAS No. 403732-72-9 and Product Name: 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one

The compound with the CAS number 403732-72-9 and the product name 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple pharmacophoric groups, including a 4-bromobenzenesulfonyl moiety and a 4-chlorophenyl substituent, alongside a benzodiazole core, positions this compound as a promising candidate for further exploration in drug discovery.

Recent research in the realm of heterocyclic chemistry has highlighted the importance of benzodiazole derivatives in medicinal applications. These compounds are known for their ability to interact with various biological targets, making them valuable scaffolds for designing molecules with therapeutic potential. The specific arrangement of functional groups in 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are critical factors in drug development.

The 4-bromobenzenesulfonyl group is particularly noteworthy due to its ability to modulate biological activity through electrostatic and hydrophobic interactions. This moiety has been extensively studied in the context of small-molecule drug design, where it often serves as a key pharmacophore for targeting specific enzymes or receptors. In contrast, the 4-chlorophenyl substituent contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics make the compound an intriguing subject for further investigation.

The central benzodiazole core is another critical component of this compound. Benzodiazole derivatives are well-documented for their anxiolytic, sedative, and muscle relaxant properties. The structural modifications present in 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one, such as the introduction of a sulfanyl group at the 2-position of the benzodiazole ring, may enhance its pharmacological activity while minimizing potential side effects associated with traditional benzodiazole drugs.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting costly wet-lab experiments. Molecular docking studies have shown that this compound exhibits promising binding interactions with several target proteins relevant to human health. For instance, preliminary simulations suggest that it may interact with enzymes involved in inflammatory pathways and neurotransmitter systems. These findings align with current trends in drug discovery, where targeting multifunctional proteins is increasingly recognized as a strategy for developing effective therapeutics.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the benzodiazole core through cyclization reactions and subsequent functionalization at specific positions using appropriate sulfonylation and chlorination techniques. The use of advanced synthetic methodologies has allowed chemists to access complex molecular architectures efficiently. This underscores the importance of innovation in synthetic chemistry for advancing medicinal research.

In recent years, there has been growing interest in developing small-molecule inhibitors that modulate protein-protein interactions (PPIs). These interactions are crucial for numerous cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. The structural features of 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one make it a candidate for designing PPI modulators. By targeting specific PPIs, this compound could potentially disrupt disease pathways and restore normal cellular function.

Evaluation of the pharmacokinetic properties of this compound is essential before moving into clinical trials. Studies have indicated that it exhibits favorable solubility profiles and stability under various conditions, which are important factors for drug formulation and delivery. Additionally, preliminary toxicology studies suggest that it is well-tolerated at moderate doses, raising optimism about its safety profile. These findings provide a strong foundation for further development efforts.

The role of interdisciplinary collaboration cannot be overstated in modern drug discovery research. Combining expertise from organic chemistry, biochemistry, pharmacology, and computational science has led to significant breakthroughs in understanding molecular mechanisms and developing effective treatments. The case of 2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one exemplifies how such collaborations can yield novel compounds with therapeutic potential.

Future directions for research on this compound include exploring its efficacy in preclinical models and conducting human clinical trials to assess its therapeutic benefits fully. Furthermore, investigating derivatives of this molecule could uncover additional compounds with improved properties or novel mechanisms of action. The versatility of its structural framework makes it an excellent starting point for generating a library of drug-like candidates.

In conclusion,2-{1-(4-bromobenzenesulfonyl)-1H-1,3-benzodiazol-2-ylsulfanyl}-1-(4-chlorophenyl)ethan-1-one (CAS No. 403732-72-9) represents a significant advancement in medicinal chemistry due to its complex structure and promising pharmacological profile. Its unique combination of functional groups positions it as a valuable candidate for further exploration in drug development efforts aimed at addressing various human health challenges.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd